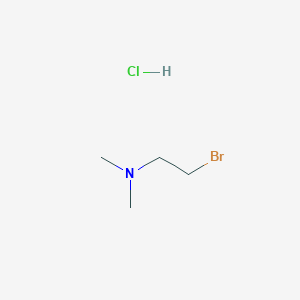

2-Bromo-N,N-dimethylethanamine hydrochloride

Description

Properties

Molecular Formula |

C4H11BrClN |

|---|---|

Molecular Weight |

188.49 g/mol |

IUPAC Name |

2-bromo-N,N-dimethylethanamine;hydrochloride |

InChI |

InChI=1S/C4H10BrN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H |

InChI Key |

GPPJPLJOCJMMLS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCBr.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-N,N-dimethylethanamine hydrochloride can be synthesized through the bromination of N,N-dimethylethanamine. The reaction typically involves the use of hydrobromic acid and bromine as reagents. The process is carried out under controlled conditions to ensure the selective bromination of the amine group.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-dimethylethanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of N,N-dimethylethanamine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide and ammonia, typically carried out in aqueous or alcoholic solutions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled temperature conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include N,N-dimethylethanolamine and N,N-dimethylaminoethylamine.

Oxidation Reactions: Major products are N,N-dimethylethanamine N-oxide.

Reduction Reactions: The primary product is N,N-dimethylethanamine.

Scientific Research Applications

Pharmaceutical Applications

Excipient in Drug Formulations

2-Bromo-N,N-dimethylethanamine hydrochloride serves as an excipient in pharmaceutical formulations. Its role is to enhance the solubility and stability of active pharmaceutical ingredients (APIs). The compound's properties facilitate better absorption and bioavailability of drugs, making it an essential component in the development of effective medications .

Potential Anticancer Agent

Research indicates that derivatives of 2-bromo compounds, including this compound, exhibit antiproliferative activities against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in multidrug-resistant cancer cells, suggesting their potential use in cancer therapy .

Organic Synthesis

Reagent in Chemical Reactions

This compound is employed as a reagent in organic synthesis, particularly in the formation of nitrogen-containing heterocycles. Its reactivity allows for the introduction of bromoethyl groups into organic molecules, facilitating further chemical transformations .

Synthesis of Indazole Derivatives

In synthetic organic chemistry, this compound has been used to prepare indazole derivatives. These derivatives are of interest due to their biological activities, including anti-inflammatory and anticancer properties. The synthesis process often involves substitution reactions where the bromo group is replaced by other functional groups .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-dimethylethanamine hydrochloride involves the formation of reactive intermediates, such as halonium ions. These intermediates facilitate various chemical transformations, including halogen transfer and nucleophilic substitution. The compound’s reactivity is influenced by the presence of the bromine atom, which acts as a leaving group in substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

a. 2-Chloro-N,N-dimethylethanamine Hydrochloride (CAS RN: 4584-46-7)

- Structural Difference : Chlorine replaces bromine.

- Reactivity : Chlorine’s lower leaving group ability (compared to bromine) results in slower reaction kinetics in nucleophilic substitutions.

- Applications : Used in synthesizing antihistamines like Brompheniramine .

b. 2-Bromo-N,N-dimethylethanamine Hydrobromide (CAS RN: 2576-47-8)

Bulkier Aromatic Derivatives

a. Diphenhydramine Hydrochloride (DPH, CAS RN: 147-24-0)

- Structural Difference : Diphenylmethoxy group replaces bromoethyl.

- Pharmacology : Acts as an H1 receptor antagonist (antihistamine), whereas the bromo compound lacks direct receptor activity but serves as a synthetic intermediate .

- Synthesis : DPH’s synthesis involves etherification of benzhydrol, contrasting with the bromo compound’s straightforward alkylation reactions .

b. Bromazine Hydrochloride (CAS RN: 1808-12-4)

Polymer Chemistry Analogues

a. Bis(2-Bromoethyl)amine Hydrobromide (CAS RN: 2862-39-7)

- Structural Difference : Two bromoethyl groups.

Key Data Table: Comparative Analysis

Research Findings and Functional Insights

- Halogen Effects : Bromine’s polarizability enhances its leaving group ability compared to chlorine, making the target compound more reactive in SN2 reactions .

- Biological Activity : Aromatic bromine (e.g., in Bromazine) improves 5-HT receptor binding affinity, while aliphatic bromine in the target compound is primarily a synthetic tool .

- Salt Forms: Hydrobromide salts (e.g., 2576-47-8) may offer better solubility in non-polar solvents compared to hydrochloride forms, influencing their use in specific reactions .

Biological Activity

2-Bromo-N,N-dimethylethanamine hydrochloride, also known as 2-Bromo-N,N-dimethylethanamine hydrobromide (CAS Number: 2862-39-7), is a bromoalkyl amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and pharmacological properties, supported by relevant research findings and data.

- Molecular Formula : C4H11BrN

- Molecular Weight : 232.94 g/mol

- Melting Point : 188-189 °C

- Physical State : Solid at room temperature

Antimicrobial Activity

Research indicates that derivatives of dimethylamines, including 2-Bromo-N,N-dimethylethanamine, exhibit significant antimicrobial properties . A study highlighted that compounds with similar structures demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Bromo-N,N-dimethylethanamine | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Cytotoxic Activity

The cytotoxic effects of 2-Bromo-N,N-dimethylethanamine have been assessed in various cancer cell lines. Notably, studies have shown that this compound can inhibit the growth of pancreatic cancer cells in vitro. The compound's ability to induce apoptosis in cancer cells suggests its potential as an anticancer agent .

Pharmacological Applications

The pharmacological profile of dimethylamine derivatives indicates a wide range of activities:

- Antihistaminic : Compounds containing the dimethylamine moiety have been linked to antihistaminic effects, making them useful in allergy treatments.

- Analgesic : Some derivatives exhibit pain-relieving properties.

- Anticancer : As mentioned earlier, certain studies have demonstrated the anticancer potential of these compounds through various mechanisms .

Case Studies

-

Study on Antimicrobial Efficacy

- A recent study evaluated the antimicrobial activity of several dimethylamine derivatives, including 2-Bromo-N,N-dimethylethanamine. Results showed that this compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential for therapeutic applications in treating infections caused by multidrug-resistant organisms .

- Cytotoxicity Assessment

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.